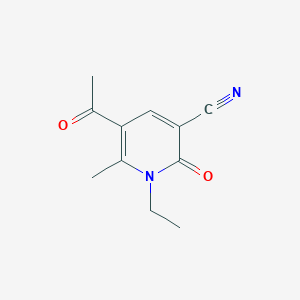

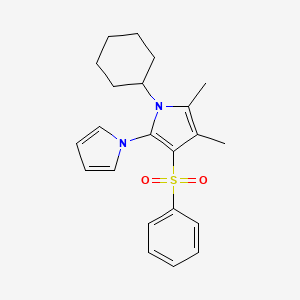

![molecular formula C13H20N2O B3038415 {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol CAS No. 861210-09-5](/img/structure/B3038415.png)

{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol

Descripción general

Descripción

The compound "{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol" is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are of significant interest due to their presence in various pharmacologically active compounds and their utility in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives can involve reactions with isatin derivatives in aqueous methanol. For instance, the reaction of substituted isatins with piperidine in 80% aqueous methanol leads to the formation of 1-(2'-amino-5'- or 3'-substituted phenyl)-2-(piperidin-1-yl) ethane-1,2-dione derivatives. This reaction proceeds through a nucleophilic attack on the C-2 position followed by a ring-opening process . Another synthesis approach involves the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride in methylene dichloride, using triethylamine as the base, to yield compounds such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using X-ray crystallography. For example, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine was determined to crystallize in the monoclinic system with specific unit-cell parameters . Similarly, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol crystallizes in the monoclinic space group, with the piperidine ring adopting a chair conformation and the geometry around the sulfur atom being distorted from a regular tetrahedron .

Chemical Reactions Analysis

The chemical reactions of piperidine derivatives are influenced by the substituents on the isatin and the reaction conditions. The reaction kinetics of substituted isatins with piperidine in aqueous methanol are second-order and entropy-controlled, with an isokinetic temperature of 169 K. The reaction mechanism is unified across different substituents, and the rate-limiting step is the breakdown of the tetrahedral intermediate, catalyzed by water .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their synthesis and molecular structure. The reaction conditions, such as the use of aqueous methanol, and the presence of substituents like chloro-benzenesulfonyl groups, influence the solubility and reactivity of these compounds. The crystallographic data provide insights into the solid-state properties, such as the unit-cell dimensions and space group, which are crucial for understanding the material's characteristics .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Novel synthetic pathways have been developed for derivatives of piperidin-4-yl methanol compounds, demonstrating various chemical reactions and conditions that yield structurally diverse molecules. For example, compounds have been synthesized through three-component reactions, condensation processes, and by employing specific substituents to achieve desired properties (Wu Feng, 2011); (H. R. Girish et al., 2008).

- Crystal structure analyses of these compounds have provided insights into their molecular conformations, highlighting features such as chair conformations of piperidine rings and intermolecular hydrogen bonding patterns (C. S. Karthik et al., 2021); (S. B. Benakaprasad et al., 2007).

Applications in Medicinal Chemistry

- Some derivatives of piperidin-4-yl methanol have shown promising antitubercular activities, with specific compounds exhibiting significant efficacy against Mycobacterium tuberculosis strains. This highlights the potential of these compounds in developing new treatments for tuberculosis (S. S. Bisht et al., 2010).

- Anticancer effects associated with the piperidine framework have been explored, with certain derivatives demonstrating antiproliferative activity against human leukemia cells. These findings suggest the potential utility of these compounds in cancer therapy (K. Vinaya et al., 2011).

Direcciones Futuras

Piperidine derivatives, such as “{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol”, play a significant role in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

[1-[4-(aminomethyl)phenyl]piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMCVZYYRXYSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247506 | |

| Record name | 1-[4-(Aminomethyl)phenyl]-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol | |

CAS RN |

861210-09-5 | |

| Record name | 1-[4-(Aminomethyl)phenyl]-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861210-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Aminomethyl)phenyl]-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone](/img/structure/B3038333.png)

![2,2-dimethyl-N-[1-(1-naphthyl)-3-oxo-3-(4-phenylpiperazino)propyl]propanamide](/img/structure/B3038335.png)

![8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3038337.png)

![(6E)-6-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B3038347.png)

![2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3038352.png)

![2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B3038353.png)

![6,7-Dimethoxy-2-propylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B3038355.png)